molecular formula C16H12O5 B13788021 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione CAS No. 75840-16-3

2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione

Cat. No.: B13788021
CAS No.: 75840-16-3
M. Wt: 284.26 g/mol
InChI Key: GIWGHQDIZJOOEN-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione is a complex organic compound with a unique structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with an appropriate indene derivative under acidic or basic conditions. The reaction is often followed by cyclization and oxidation steps to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.

    2-Hydroxy-4-methoxybenzaldehyde: A component found in essential oils with various applications.

Uniqueness

2-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its specific structure, which combines both hydroxyl and methoxy groups on an indene backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

75840-16-3

Molecular Formula

C16H12O5

Molecular Weight

284.26 g/mol

IUPAC Name

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)indene-1,3-dione

InChI

InChI=1S/C16H12O5/c1-21-13-8-9(6-7-12(13)17)16(20)14(18)10-4-2-3-5-11(10)15(16)19/h2-8,17,20H,1H3

InChI Key

GIWGHQDIZJOOEN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2(C(=O)C3=CC=CC=C3C2=O)O)O

Origin of Product

United States

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